2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo-
Overview
Description
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- typically involves the condensation of a benzopyran derivative with a dichlorophenyl amine under specific reaction conditions. Common reagents used in the synthesis may include:
- Benzopyran derivatives
- 2,5-dichlorophenyl amine
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide derivatives
- Other benzopyran-based compounds
- Dichlorophenyl amine derivatives
Uniqueness
The uniqueness of 2H-1-Benzopyran-3-carboxamide, N-(2,5-dichlorophenyl)-2-oxo- lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-5-6-12(18)13(8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLGTJFVIHONDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192500 | |
Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304894-62-0 | |
Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304894-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dichlorophenyl)-2-oxo-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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